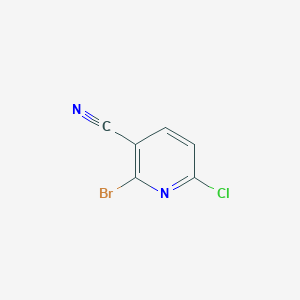

2-Bromo-6-chloronicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-chloronicotinonitrile is an organic chemical compound with a molecular weight of 217.45 . It is widely used in various fields such as pharmaceuticals, agrochemicals, and material sciences.

Synthesis Analysis

A synthetic method of a similar compound, 4-bromo-2-chloronicotinonitrile, involves several steps including the reaction of malononitrile with trimethyl orthoacetate, reaction under acidic conditions, and reaction with a bromination reagent .Molecular Structure Analysis

The molecular formula of this compound is C6H2BrClN2 . Theoretical investigations of similar compounds have been conducted using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), where the molecular structures of the compounds have been optimized .Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3, a boiling point of 315.9±42.0 °C at 760 mmHg, and a flash point of 144.8±27.9 °C .Aplicaciones Científicas De Investigación

Environmental Degradation Studies

The benzonitriles, including compounds structurally related to 2-Bromo-6-chloronicotinonitrile, have been extensively studied for their environmental degradation pathways, accumulation of persistent metabolites, and the diversity of involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008). Understanding the microbial degradation of these compounds is crucial for assessing their environmental impact and for developing strategies to mitigate their presence in soil and groundwater.

Genetic Engineering for Herbicide Resistance

Research on creating genetically modified plants that can resist certain herbicides has led to the development of transgenic plants expressing a bacterial detoxification gene for bromoxynil, a compound related to this compound. This approach demonstrates the potential for genetic engineering to confer herbicide resistance, highlighting a path for developing crops that can withstand specific chemical treatments (Stalker, McBride, & Malyj, 1988).

Advances in Organic Synthesis

The study of this compound and its derivatives extends into the realm of organic chemistry, where its reactivity and interaction with other compounds have been explored for the synthesis of novel molecules. For instance, research on the diazotization of aminoazulene derivatives and the formation of diazoazulenoquinone derivatives sheds light on complex reactions that can lead to the development of new compounds with potential applications in various industries (Nozoe, Asao, Susumago, & Ando, 1974).

Electrocatalysis and Chemical Synthesis

The electrochemical properties of halogenated compounds, including those similar to this compound, have been studied for their potential in electrosynthesis processes. Research on the electrosynthesis of 6-aminonicotinic acid from halogenated pyridines in the presence of CO2 highlights the role of specific electrodes in facilitating electrocatalytic reactions under mild conditions, offering insights into sustainable chemical synthesis methods (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Environmental Fate and Photodegradation Studies

Understanding the environmental fate of halogenated nitriles, including this compound, involves studying their photodegradation under various conditions. Research on bromoxynil has utilized compound-specific isotope analysis to investigate its photodegradation, providing valuable information on the environmental pathways and degradation mechanisms of such compounds (Knossow, Siebner, & Bernstein, 2020).

Propiedades

IUPAC Name |

2-bromo-6-chloropyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULRMGBWFXVVHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2674699.png)

![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674701.png)

![N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2674708.png)

![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)

![4-({2-[4-(Hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarbonitrile](/img/structure/B2674716.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2674718.png)